molecular formula C7H8Cl2NO3PS B12113540 Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- CAS No. 15548-15-9

Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-

Cat. No.: B12113540
CAS No.: 15548-15-9
M. Wt: 288.09 g/mol
InChI Key: IEIHBEVVBMVFNG-UHFFFAOYSA-N
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Description

Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- (9CI) is a chemical compound with the molecular formula C7H8Cl2NOP. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a phosphoramidic dichloride group attached to a [(4-methylphenyl)sulfonyl] moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- typically involves the reaction of [(4-methylphenyl)sulfonyl]amine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: [(4-methylphenyl)sulfonyl]amine and phosphorus oxychloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-50°C.

    Procedure: [(4-methylphenyl)sulfonyl]amine is added to phosphorus oxychloride slowly, with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for a specific duration to ensure complete reaction.

    Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Automation and continuous monitoring are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The compound is susceptible to hydrolysis in the presence of water, leading to the formation of [(4-methylphenyl)sulfonyl]amine and phosphoric acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.

    Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Major Products Formed

The major products formed from the reactions of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- depend on the specific reagents and conditions used. Common products include substituted phosphoramidates and sulfonamides.

Scientific Research Applications

Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research, including:

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- involves the interaction of its reactive phosphoramidic dichloride group with nucleophiles. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:

    Phosphoramidic dichloride, N-(4-methylphenyl)-: This compound has a similar structure but lacks the sulfonyl group, which affects its reactivity and applications.

    Phosphoramidic dichloride, (4-chloro-3-methylphenyl)-:

The uniqueness of phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]- lies in the presence of both the phosphoramidic dichloride and sulfonyl groups, which confer distinct reactivity and versatility in various applications.

Biological Activity

Phosphoramidic dichloride, specifically the compound [(4-methylphenyl)sulfonyl]-, is a chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Phosphoramidic dichloride is characterized by its phosphoramidic acid derivative structure, which includes a sulfonyl group attached to a 4-methylphenyl moiety. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Compounds similar to phosphoramidic dichloride are known to inhibit various enzymes, particularly those involved in metabolic pathways such as dihydropteroate synthase (DHPS). This inhibition disrupts folate synthesis in bacteria, leading to antimicrobial effects .
  • Antimicrobial Properties :
    • Research indicates that sulfonamide derivatives, including phosphoramidic compounds, exhibit antimicrobial properties by targeting bacterial folate synthesis pathways. This mechanism underlies their use in treating bacterial infections .
  • Potential Anticancer Activity :
    • Some studies suggest that phosphoramidic derivatives may exhibit anticancer properties through the modulation of kinase activities. For instance, inhibitors targeting mTOR pathways have shown promise in cancer therapy, suggesting a potential avenue for phosphoramidic compounds .

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the effectiveness of various sulfonamide compounds against common bacterial strains. Phosphoramidic dichloride was included in the screening and demonstrated significant inhibitory effects on bacterial growth, supporting its potential as an antimicrobial agent .
  • Cancer Cell Line Studies :
    In vitro studies involving cancer cell lines revealed that phosphoramidic dichloride could induce apoptosis in certain cancer types. The compound was shown to affect cell proliferation and survival pathways, indicating its potential as an anticancer agent .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialInhibition of DHPS,
AnticancerModulation of kinase activity ,

Properties

CAS No.

15548-15-9

Molecular Formula

C7H8Cl2NO3PS

Molecular Weight

288.09 g/mol

IUPAC Name

N-dichlorophosphoryl-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H8Cl2NO3PS/c1-6-2-4-7(5-3-6)15(12,13)10-14(8,9)11/h2-5H,1H3,(H,10,11)

InChI Key

IEIHBEVVBMVFNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NP(=O)(Cl)Cl

Origin of Product

United States

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